

# [3,3'-Bipyridin]-6-OL CAS number and IUPAC name

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## Compound of Interest

Compound Name: [3,3'-Bipyridin]-6-OL

Cat. No.: B15050137

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## Technical Guide: [3,3'-Bipyridin]-6-OL

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**[3,3'-Bipyridin]-6-OL**, also known by its tautomeric form [2,3'-Bipyridin]-6'(1'H)-one, is a heterocyclic organic compound. It has garnered attention in the pharmaceutical industry primarily as a known impurity and key intermediate in the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy.<sup>[1][2][3]</sup>

Understanding the chemical and physical properties, synthesis, and potential biological relevance of this compound is crucial for the quality control of Perampanel and for the broader exploration of bipyridine derivatives in drug discovery.

This technical guide provides a comprehensive overview of **[3,3'-Bipyridin]-6-OL**, including its chemical identifiers, physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its known biological context.

### Chemical Identifiers and Properties

Proper identification and characterization are fundamental in chemical research and drug development. The following table summarizes the key identifiers and physicochemical properties of **[3,3'-Bipyridin]-6-OL**.

Property	Value	Source
CAS Number	381233-78-9	[2]
IUPAC Name	2,3'-bipyridin-6'-ol	
Synonyms	[2,3'-Bipyridin]-6'(1'H)-one, 5-(2-Pyridyl)-1,2-dihydropyridin-2-one	[2]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O	[2]
Molecular Weight	172.18 g/mol	[2]
Appearance	Not explicitly stated, likely a solid	N/A
Boiling Point	434.3 ± 45.0 °C at 760 mmHg	N/A
Density	1.2 ± 0.1 g/cm <sup>3</sup>	N/A
Flash Point	216.5 ± 28.7 °C	N/A

## Synthesis of [3,3'-Bipyridin]-6-OL

The synthesis of **[3,3'-Bipyridin]-6-OL** can be achieved through a Suzuki coupling reaction, a versatile method for the formation of carbon-carbon bonds. The following protocol is a representative method for the laboratory-scale synthesis of this compound.

## Experimental Protocol: Suzuki Coupling for the Synthesis of [3,3'-Bipyridin]-6-OL

Objective: To synthesize **[3,3'-Bipyridin]-6-OL** from 2-bromopyridine and a suitable boronic acid or ester derivative of 6-hydroxypyridine.

Materials:

- 2-Bromopyridine
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (or a similar boronic acid/ester)

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>)
- Acetonitrile (CH<sub>3</sub>CN)
- Water (H<sub>2</sub>O)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

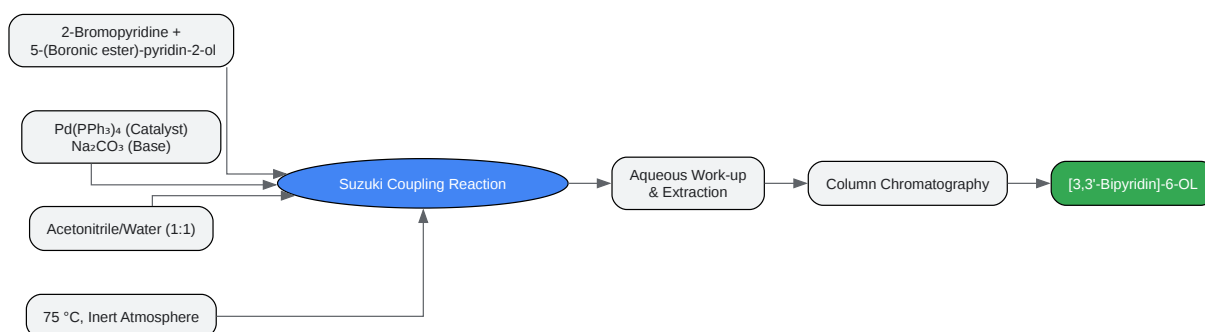
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 2-bromopyridine (1 equivalent), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (1.1 equivalents), and sodium carbonate (2 equivalents).
- **Solvent Addition:** Add a 1:1 mixture of acetonitrile and water to the flask.
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

- Reaction Conditions: Heat the mixture to 75 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) and maintain at this temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Remove the acetonitrile under reduced pressure using a rotary evaporator.
  - Dilute the remaining aqueous layer with water and extract with ethyl acetate (3 x volume of the aqueous layer).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **[3,3'-Bipyridin]-6-OL**.

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Logical Relationship of Synthesis



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Caption: Workflow for the synthesis of **[3,3'-Bipyridin]-6-OL** via Suzuki coupling.

## Biological Context and Significance

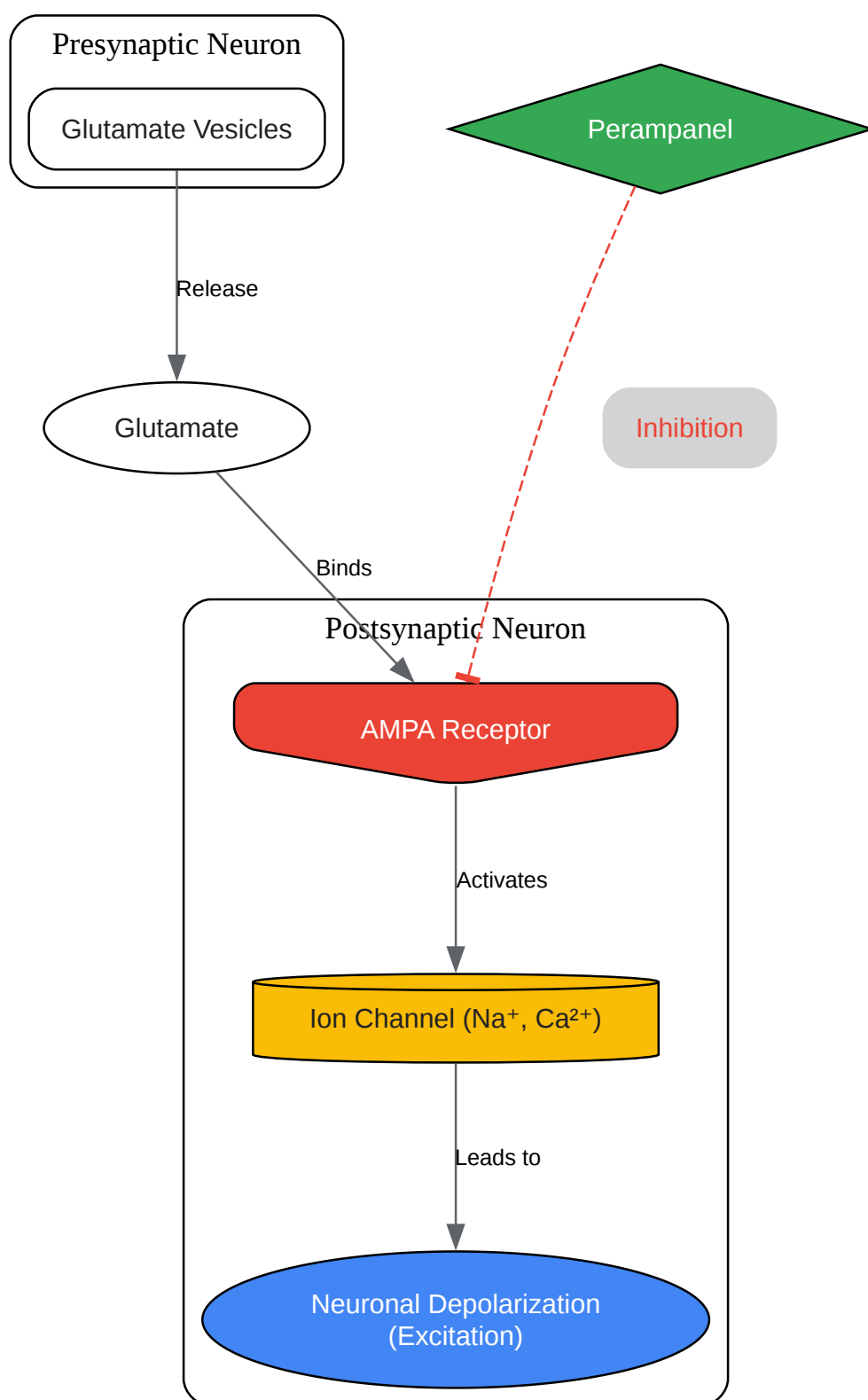
The primary significance of **[3,3'-Bipyridin]-6-OL** in the field of drug development is its role as a process impurity in the manufacturing of Perampanel.<sup>[1][2][3]</sup> Perampanel's mechanism of action involves the selective, non-competitive antagonism of the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.<sup>[1][4]</sup> By blocking this receptor, Perampanel reduces neuronal hyperexcitability, which is a hallmark of epileptic seizures.<sup>[4]</sup>

As an impurity, the presence of **[3,3'-Bipyridin]-6-OL** in the final drug product must be carefully controlled and monitored to ensure the safety and efficacy of Perampanel. While there is limited publicly available information on the specific biological activities or signaling pathway modulation by **[3,3'-Bipyridin]-6-OL** itself, its structural similarity to the core of Perampanel suggests a potential for interaction with biological targets. However, without specific studies, any such activity remains speculative.

The development of robust analytical methods for the detection and quantification of this and other impurities is a critical aspect of the pharmaceutical quality control of Perampanel.

## Signaling Pathway of Perampanel

To provide context for the biological relevance of **[3,3'-Bipyridin]-6-OL** as a Perampanel impurity, the signaling pathway of Perampanel is illustrated below.



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Caption: Mechanism of action of Perampanel as a non-competitive AMPA receptor antagonist.

## Conclusion

**[3,3'-Bipyridin]-6-OL** is a compound of significant interest in pharmaceutical chemistry, particularly due to its role as an intermediate and impurity in the synthesis of the anti-epileptic drug Perampanel. This guide has provided essential information regarding its identification, properties, and a detailed synthetic protocol. While direct biological activity data for this compound is scarce, its relationship to a potent neuroactive drug underscores the importance of its continued study and rigorous control in pharmaceutical manufacturing. Future research may explore the potential for this and similar bipyridine scaffolds to interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

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